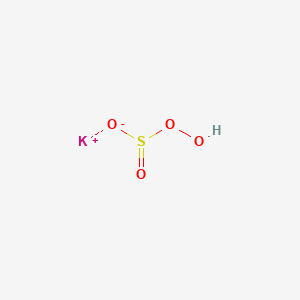
Potassium;hydroxy sulfite
Descripción
Potassium hydrogen sulfite (KHSO₃), also known as potassium bisulfite, is an inorganic compound synthesized by reacting sulfur dioxide (SO₂) with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction proceeds as follows: $$ \text{K}2\text{CO}3 + \text{SO}2 + \text{H}2\text{O} \rightarrow 2\text{KHSO}3 + \text{CO}2 $$
Further saturation with SO₂ yields potassium metabisulfite (K₂S₂O₅) .
Propiedades
Fórmula molecular |
HKO4S |
|---|---|
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
potassium;hydroxy sulfite |
InChI |
InChI=1S/K.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3)/q+1;/p-1 |
Clave InChI |
GZHFEBOLZPYNER-UHFFFAOYSA-M |
SMILES canónico |
OOS(=O)[O-].[K+] |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Properties:
- Chemical Formula : KHSO₃
- Molecular Weight : 120.17 g/mol
- Appearance : Colorless to yellowish liquid or hygroscopic crystalline solid .
- Solubility : Highly soluble in water (200 g/L at 20°C) .
- Stability : Decomposes upon heating, releasing SO₂ gas .
Comparison with Similar Sulfite Compounds
Potassium Sulfite (K₂SO₃)
Sodium Sulfite (Na₂SO₃)
Potassium Metabisulfite (K₂S₂O₅)
Ammonium Sulfite ((NH₄)₂SO₃)
Comparative Data Table
| Property | Potassium Hydrogen Sulfite (KHSO₃) | Potassium Sulfite (K₂SO₃) | Sodium Sulfite (Na₂SO₃) | Potassium Metabisulfite (K₂S₂O₅) |
|---|---|---|---|---|
| Formula | KHSO₃ | K₂SO₃ | Na₂SO₃ | K₂S₂O₅ |
| Molecular Weight | 120.17 g/mol | 158.26 g/mol | 126.04 g/mol | 222.32 g/mol |
| Melting Point | Decomposes | >590°C | 500°C (decomp.) | ~190°C (decomp.) |
| Solubility (H₂O) | 200 g/L | 107 g/L | 270 g/L | 450 g/L |
| Primary Use | Food preservation, water treatment | Photographic developer | Oxygen scavenger | Wine preservative |
| Key Reaction | Releases SO₂ on heating | Oxidizes to K₂SO₄ | Oxidizes to Na₂SO₄ | Releases SO₂ in acidic conditions |
| References |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


